Furaprevir Demonstrates Linear, Non-Accumulating Pharmacokinetics vs. Other DAAs
In a Phase I study, Furaprevir exhibited a lack of in vivo accumulation after multiple rising doses, a critical safety feature. Its apparent clearance (CL/F) was estimated at 33.4 L/h with a distribution volume (V2/F) of 219.0 L [1]. This contrasts with some approved HCV protease inhibitors like Glecaprevir, which can accumulate in patients with severe hepatic impairment, requiring dose adjustments or contraindications [2]. Furaprevir's Cmax and AUC increased in an approximately dose-proportional manner in the 200-600 mg dose range [1].
| Evidence Dimension | Pharmacokinetic Profile |
|---|---|
| Target Compound Data | CL/F: 33.4 L/h; V2/F: 219 L; No in vivo accumulation after multiple doses (200-600 mg dose range). |
| Comparator Or Baseline | Glecaprevir: Accumulation observed, requires dose reduction or contraindication in severe hepatic impairment (Child-Pugh C). |
| Quantified Difference | Furaprevir shows no accumulation and a predictable, dose-proportional PK profile up to 600 mg; Glecaprevir's PK is non-linear and subject to significant accumulation in specific patient populations. |
| Conditions | Phase I multiple ascending-dose (MAD) study in healthy volunteers for Furaprevir; glecaprevir prescribing information and population PK models. |
Why This Matters
The predictable, non-accumulating PK profile of Furaprevir simplifies dose selection and reduces the risk of unforeseen toxicity in long-term or hepatic impairment models compared to analogs requiring complex dosing adjustments.
- [1] Xu SM, et al. Safety, tolerability, pharmacokinetics and effects of gene polymorphisms on Furaprevir (TG-2349), a novel hepatitis C inhibitor: a randomized phase Ι study. Pharmacology. 2025. doi: 10.1159/000543416. View Source
- [2] Glecaprevir / Pibrentasvir (Mavyret) Prescribing Information. AbbVie Inc. 2021. View Source
